molecular formula C4H16N2O6S2 B15449114 Ethane-1,2-diamine;methanesulfonic acid CAS No. 62470-52-4

Ethane-1,2-diamine;methanesulfonic acid

Cat. No.: B15449114
CAS No.: 62470-52-4
M. Wt: 252.3 g/mol
InChI Key: WAYORRBKWHLVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethane-1,2-diamine;methanesulfonic acid is a chemical compound with the CAS Registry Number 62470-52-4 and a molecular formula of C4H16N2O6S2. This substance combines the strong Brønsted acidity of methanesulfonic acid (MSA) with the chelating properties of ethane-1,2-diamine (ethylenediamine), forming a salt with distinct utility in research settings . The compound is primarily valued for its role in coordination chemistry and organic synthesis. The ethane-1,2-diamine moiety acts as a bifunctional chelator for metal ions, which is fundamental in constructing metal-organic frameworks (MOFs) and studying enzyme inhibition through metal ion depletion . Concurrently, the methanesulfonic acid component provides a strong, non-oxidizing acidity. MSA is recognized as a "green acid" due to its high biodegradability, low toxicity, low vapor pressure, and high thermal stability . It is an effective catalyst for esterification reactions and is noted for its ability to form highly soluble metal salts, which is beneficial in electrochemical applications and hydrometallurgy . From a methodological perspective, the synthesis of this compound typically involves an acid-base reaction between ethane-1,2-diamine and methanesulfonic acid in a 1:2 molar ratio, often under controlled conditions in anhydrous acetonitrile . Researchers are advised to validate purity using techniques such as 1H/13C NMR spectroscopy to confirm the absence of free amine protons, ion chromatography to verify stoichiometric balance, and thermogravimetric analysis (TGA) to assess thermal stability, with a decomposition onset typically above 150°C . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

CAS No.

62470-52-4

Molecular Formula

C4H16N2O6S2

Molecular Weight

252.3 g/mol

IUPAC Name

ethane-1,2-diamine;methanesulfonic acid

InChI

InChI=1S/C2H8N2.2CH4O3S/c3-1-2-4;2*1-5(2,3)4/h1-4H2;2*1H3,(H,2,3,4)

InChI Key

WAYORRBKWHLVTO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C(CN)N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Contradictions

  • Thermal Instability : Ethane-1,2-diamine derivatives decompose under atmospheric distillation, forming hydroxyphenyl byproducts (). This contrasts with propane-1,3-diamine, which forms unstable intermediates under reduced pressure .
  • Cytotoxicity-Activity Trade-off : Propane-1,3-diamine linkers enhance antimycobacterial activity but increase cytotoxicity, highlighting a critical design challenge ().

Q & A

Q. What methodological approaches are recommended for synthesizing Ethane-1,2-diamine; Methanesulfonic Acid, and how is purity validated?

The synthesis involves an acid-base reaction between ethane-1,2-diamine (diamine) and methanesulfonic acid (MSA). A stepwise protocol includes:

  • Dissolving ethane-1,2-diamine in anhydrous acetonitrile (1:2 molar ratio to MSA) under nitrogen.
  • Dropwise addition of MSA at 0–5°C to mitigate exothermic heat.
  • Stirring for 4 hours at room temperature, followed by solvent evaporation under reduced pressure.
  • Recrystallization from ethanol/water (3:1 v/v) yields a hygroscopic crystalline solid . Purity validation :
  • 1H/13C NMR to confirm absence of free amine protons (δ 1.5–2.5 ppm) and sulfonic acid integration.
  • Ion chromatography to verify stoichiometric anion-cation balance.
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >150°C) .

Q. Which characterization techniques are critical for analyzing Ethane-1,2-diamine; Methanesulfonic Acid’s structural and thermal properties?

A multi-technique approach is essential:

  • FTIR : Confirm N–H stretching (3200–3400 cm⁻¹) and S=O symmetric/asymmetric vibrations (1040 cm⁻¹ and 1170 cm⁻¹) .
  • X-ray diffraction (XRD) : Identify crystalline phases and unit cell parameters.
  • Elemental analysis (CHNS) : Validate C, H, N, and S content (±0.3% of theoretical values).
  • Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting point ~180°C) .

Advanced Research Questions

Q. How does methanesulfonic acid influence reaction kinetics and impurity profiles in multi-step organic syntheses?

MSA’s strong Brønsted acidity (H₀ = −2.6) enhances protonation rates in cascade reactions. Key considerations:

  • Design of Experiment (DoE) : Optimize MSA concentration (0.5–2.0 equiv.) and temperature (20–80°C) to minimize diastereomer formation (2.5–5.4 mol% observed) .
  • Kinetic modeling : Use Arrhenius plots to correlate MSA loading with activation energy (Eₐ) reduction (e.g., Eₐ decreases by 15 kJ/mol with 1.5 equiv. MSA) .
  • Impurity tracking : HPLC-MS identifies side products from over-protonation or sulfonate ester formation .

Q. What strategies resolve contradictions in catalytic activity data when using Ethane-1,2-diamine; Methanesulfonic Acid in metal-organic frameworks (MOFs)?

Discrepancies often arise from variable coordination modes. Mitigation strategies:

  • Synchrotron XAS : Determine metal-diamine binding geometry (e.g., octahedral vs. tetrahedral coordination).
  • Gas adsorption studies : Compare surface areas (BET) of MOFs synthesized under different pH (e.g., 600–980 m²/g variance at pH 3–7) .
  • DFT calculations : Predict stability of sulfonate-metal interactions (e.g., Zn–O bond strength: 180–220 kJ/mol) .

Q. How can the compound’s chelating properties be exploited in enzyme inhibition studies?

Ethane-1,2-diamine’s bifunctional amine groups enable competitive metal ion chelation:

  • Urease inhibition : Pre-incubate enzyme with 0.1–10 mM compound; IC₅₀ values correlate with Ni²+ depletion (e.g., 85% inhibition at 5 mM) .
  • Kinetic assays : Monitor residual activity via UV-Vis (ΔA₆₀₀ nm for urea hydrolysis).
  • X-ray crystallography : Resolve enzyme-inhibitor complexes to identify binding sites .

Methodological Notes

  • Safety : Handle methanesulfonic acid in fume hoods (TLV 0.1 mg/m³); use corrosion-resistant equipment .
  • Storage : Keep under anhydrous conditions (≤30% RH) at 2–8°C to prevent hydrolysis .

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